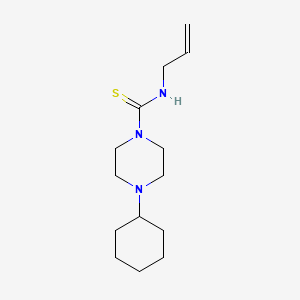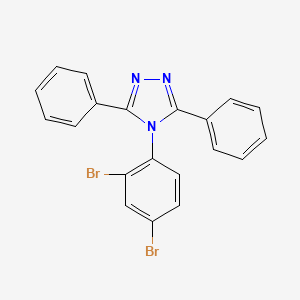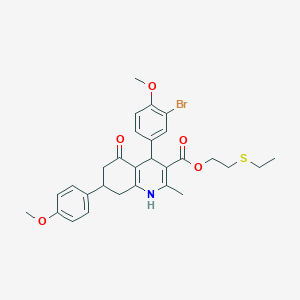
N-allyl-4-cyclohexyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-cyclohexyl-1-piperazinecarbothioamide, also known as ACPT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPT-1 belongs to the class of piperazinecarbothioamide compounds and is known for its unique mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. N-allyl-4-cyclohexyl-1-piperazinecarbothioamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the inhibition of the production of pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has been shown to have antioxidant activity. N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide for lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. However, one of the limitations of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-4-cyclohexyl-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has neuroprotective effects and could be useful in the treatment of these diseases.
Another area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has shown promising results in preclinical studies, but further research is needed to optimize its therapeutic potential.
Conclusion:
In conclusion, N-allyl-4-cyclohexyl-1-piperazinecarbothioamide is a chemical compound with unique properties that have gained significant attention in scientific research. Its potential therapeutic applications in various diseases, including inflammatory diseases and cancer, make it an important area of study. The mechanism of action of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide involves the inhibition of the NF-κB signaling pathway, which has implications for the treatment of various diseases. Further research is needed to optimize the therapeutic potential of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide and develop more potent and selective inhibitors of the NF-κB signaling pathway.
Métodos De Síntesis
The synthesis of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with allyl isothiocyanate in the presence of a base. The reaction takes place in anhydrous ethanol and requires refluxing for several hours. The product is then purified through recrystallization using a suitable solvent. The yield of N-allyl-4-cyclohexyl-1-piperazinecarbothioamide is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research for N-allyl-4-cyclohexyl-1-piperazinecarbothioamide is its anti-inflammatory properties. Studies have shown that N-allyl-4-cyclohexyl-1-piperazinecarbothioamide inhibits the production of pro-inflammatory cytokines and chemokines by macrophages, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has also been studied for its potential as an anti-tumor agent. Studies have shown that N-allyl-4-cyclohexyl-1-piperazinecarbothioamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-allyl-4-cyclohexyl-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Propiedades
IUPAC Name |
4-cyclohexyl-N-prop-2-enylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3S/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h2,13H,1,3-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJWCPCRGZDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5030763.png)


![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)